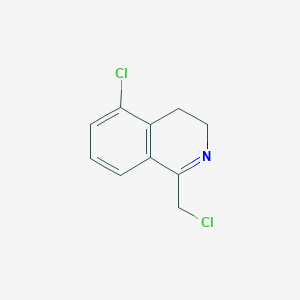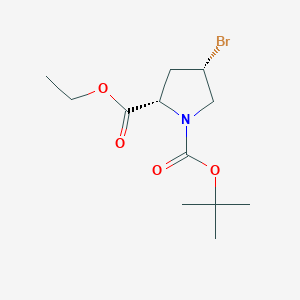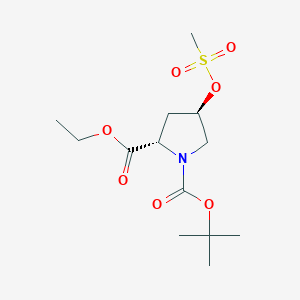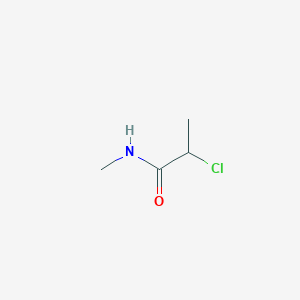
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline
説明
Chlorinated compounds are a family of compounds that are promising for use in medicinal chemistry . More than 250 FDA-approved drugs contain chlorine . Chlorine is one of the most vital industrial chemicals, which is utilized by various end-users of industries .
Synthesis Analysis
The synthesis of chlorinated compounds often involves the use of halogenated heterocycles . For example, the treatment of intermediate with 2-chloromethyl-5-alkoxy-1,3,4-thiadiazole in acetonitrile medium using potassium carbonate as alkali produced corresponding pyrazole oximes containing a substituted 1,3,4-thiadiazole moiety .Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite diverse. For example, 5-Chloro-1-methylimidazole has a molecular formula of C4H5ClN2 . Another compound, 5-Chloro-1-(chloromethyl)-5-methylcyclohexene, has a molecular formula of C8H12Cl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can vary greatly. For example, 5-Chloro-1-methylimidazole has a molecular weight of 116.55 g/mol, a density of 1.25 g/mL at 25 °C, and a boiling point of 82-85 °C/11 mmHg .科学的研究の応用
-
Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles
- Application Summary : This research focuses on the synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles, which are important in the development of drugs due to their wide spectrum of biological activity .
- Methods of Application : The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gave rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .
- Results or Outcomes : 5-Chloro-1-vinyl-1H-pyrazoles were obtained by elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1H-pyrazoles by the action of NaOH in EtOH or t-BuOK in pyridine .
-
Medicinally Important Heterocyclic Compounds
- Application Summary : Heterocyclic compounds, such as 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, are important in medicinal chemistry. They are present in more than 85% of all physiologically active chemical compounds .
- Methods of Application : The methods of application vary widely depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their medicinal properties .
- Results or Outcomes : Several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components .
-
Chamber Corrosion Inhibitor for the MA8 Magnesium Alloy
- Application Summary : This research focuses on the use of 5-chloro-1,2,3-benzotriazole as a chamber corrosion inhibitor for the MA8 Magnesium Alloy .
- Methods of Application : The magnesium alloy is thermally treated in 5-chloro-1,2,3-benzotriazole vapor, leading to the formation of nanosized adsorption inhibitor layers on its surface .
- Results or Outcomes : The treatment hydrophobicizes the metal surface and increases its corrosion resistance due to inhibition of the anodic process .
-
- Application Summary : This review discusses the use of different boron reagents, which could potentially include 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, in Suzuki–Miyaura coupling .
- Methods of Application : The specific methods of application would depend on the specific boron reagent used and the desired outcome of the Suzuki–Miyaura coupling .
- Results or Outcomes : The review provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .
-
Chamber Corrosion Inhibitor for the MA8 Magnesium Alloy
- Application Summary : This research focuses on the use of 5-chloro-1,2,3-benzotriazole as a chamber corrosion inhibitor for the MA8 Magnesium Alloy .
- Methods of Application : The magnesium alloy is thermally treated in 5-chloro-1,2,3-benzotriazole vapor, leading to the formation of nanosized adsorption inhibitor layers on its surface .
- Results or Outcomes : The treatment hydrophobicizes the metal surface and increases its corrosion resistance due to inhibition of the anodic process .
-
- Application Summary : This review discusses the use of different boron reagents, which could potentially include 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, in Suzuki–Miyaura coupling .
- Methods of Application : The specific methods of application would depend on the specific boron reagent used and the desired outcome of the Suzuki–Miyaura coupling .
- Results or Outcomes : The review provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .
将来の方向性
The future directions for research into chlorinated compounds are promising. Chlorinated compounds represent a family of compounds promising for use in medicinal chemistry . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
特性
IUPAC Name |
5-chloro-1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIJKNZKYOTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)











![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
